Cas no 2248214-45-9 ((2S)-2-(Oxan-2-yl)propan-1-amine)

(2S)-2-(Oxan-2-yl)propan-1-amine is a chiral amine derivative featuring a tetrahydropyran (oxane) ring, which imparts structural rigidity and potential stereoselective properties. Its defined (S)-configuration ensures enantiomeric purity, making it valuable in asymmetric synthesis and pharmaceutical applications. The oxane ring enhances solubility and stability, while the primary amine group offers reactivity for further functionalization, such as amide formation or reductive amination. This compound is particularly useful as a building block in medicinal chemistry for the development of bioactive molecules. Its well-characterized structure and synthetic versatility make it a reliable intermediate for research and industrial applications requiring precise stereochemical control.
(2S)-2-(Oxan-2-yl)propan-1-amine structure
2248214-45-9 structure
商品名:(2S)-2-(Oxan-2-yl)propan-1-amine
CAS番号:2248214-45-9
MF:C8H17NO
メガワット:143.226682424545
CID:6284007
PubChem ID:137940354

(2S)-2-(Oxan-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 2248214-45-9
    • (2S)-2-(Oxan-2-yl)propan-1-amine
    • EN300-6507818
    • インチ: 1S/C8H17NO/c1-7(6-9)8-4-2-3-5-10-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1
    • InChIKey: MSDIIEYEAUJKKR-JAMMHHFISA-N
    • ほほえんだ: O1CCCCC1[C@@H](C)CN

計算された属性

  • せいみつぶんしりょう: 143.131014166g/mol
  • どういたいしつりょう: 143.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 95.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 35.2Ų

(2S)-2-(Oxan-2-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6507818-5.0g
(2S)-2-(oxan-2-yl)propan-1-amine
2248214-45-9 95.0%
5.0g
$3687.0 2025-03-14
Enamine
EN300-6507818-0.25g
(2S)-2-(oxan-2-yl)propan-1-amine
2248214-45-9 95.0%
0.25g
$1170.0 2025-03-14
Enamine
EN300-6507818-2.5g
(2S)-2-(oxan-2-yl)propan-1-amine
2248214-45-9 95.0%
2.5g
$2492.0 2025-03-14
Enamine
EN300-6507818-0.5g
(2S)-2-(oxan-2-yl)propan-1-amine
2248214-45-9 95.0%
0.5g
$1221.0 2025-03-14
Enamine
EN300-6507818-10.0g
(2S)-2-(oxan-2-yl)propan-1-amine
2248214-45-9 95.0%
10.0g
$5467.0 2025-03-14
Enamine
EN300-6507818-0.05g
(2S)-2-(oxan-2-yl)propan-1-amine
2248214-45-9 95.0%
0.05g
$1068.0 2025-03-14
Enamine
EN300-6507818-1.0g
(2S)-2-(oxan-2-yl)propan-1-amine
2248214-45-9 95.0%
1.0g
$1272.0 2025-03-14
Enamine
EN300-6507818-0.1g
(2S)-2-(oxan-2-yl)propan-1-amine
2248214-45-9 95.0%
0.1g
$1119.0 2025-03-14

(2S)-2-(Oxan-2-yl)propan-1-amine 関連文献

(2S)-2-(Oxan-2-yl)propan-1-amineに関する追加情報

Introduction to (2S)-2-(Oxan-2-yl)propan-1-amine and Its Significance in Modern Chemical Research

(2S)-2-(Oxan-2-yl)propan-1-amine, with the CAS number 2248214-45-9, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, holds promise for various applications in drug development and biochemical studies. The presence of an oxan-2-yl group in its molecular structure contributes to its distinct chemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.

The compound's stereochemistry, specifically the (2S) configuration, plays a crucial role in determining its biological activity. In recent years, there has been a growing emphasis on the development of enantiomerically pure compounds due to their enhanced specificity and reduced side effects in pharmaceutical applications. (2S)-2-(Oxan-2-yl)propan-1-amine exemplifies this trend, as its specific stereochemical arrangement allows for targeted interactions with biological targets.

Recent studies have highlighted the potential of (2S)-2-(Oxan-2-yl)propan-1-amine in the development of novel drugs. Its structural motif is reminiscent of several bioactive molecules that have shown efficacy in treating various diseases. For instance, researchers have explored its potential as a precursor in the synthesis of protease inhibitors, which are critical in managing conditions such as cancer and inflammation. The oxan-2-yl group, known for its ability to mimic natural amino acid structures, enhances the compound's binding affinity to biological receptors.

In addition to its role in drug development, (2S)-2-(Oxan-2-yl)propan-1-amine has been investigated for its applications in biochemical research. Its unique structure provides a valuable tool for studying enzyme mechanisms and substrate recognition. By incorporating this compound into experimental models, scientists can gain insights into how enzymes interact with different substrates, which is essential for understanding metabolic pathways and developing new therapeutic strategies.

The synthesis of (2S)-2-(Oxan-2-yl)propan-1-amine presents both challenges and opportunities for chemists. The stereocontrolled synthesis of chiral molecules is a complex task that requires precise methodologies. However, advancements in asymmetric catalysis have made it possible to produce enantiomerically pure compounds more efficiently. These advancements have not only facilitated the synthesis of (2S)-2-(Oxan-2-yl)propan-1-amine but also opened new avenues for the development of other chiral drugs.

The compound's potential extends beyond pharmaceutical applications. It has been explored as a building block for more complex molecules in organic synthesis. The versatility of (2S)-2-(Oxan-2-yl)propan-1-amine lies in its ability to undergo various chemical transformations while retaining its stereochemical integrity. This property makes it an invaluable asset in synthetic chemistry, enabling the creation of novel compounds with tailored biological activities.

Current research trends indicate that (2S)-2-(Oxan-2-yl)propan-1-amine will continue to be a focal point in chemical biology and pharmaceutical science. The increasing demand for targeted therapies and personalized medicine underscores the importance of developing innovative compounds like this one. As our understanding of molecular interactions deepens, so too will the applications of (2S)-2-(Oxan-2-yll)propan-l-amine in addressing complex diseases.

The future prospects for this compound are promising, with ongoing studies focusing on optimizing its synthetic routes and exploring new therapeutic possibilities. Collaborative efforts between chemists, biologists, and pharmacologists are essential to harnessing its full potential. By leveraging interdisciplinary approaches, researchers can unlock new insights into disease mechanisms and develop more effective treatments.

In conclusion, (2S)- )))))))))))))) ( Oxan-








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